molecular formula C8H8O4 B1220991 1,2-Dihydrophthalic acid CAS No. 22919-28-4

1,2-Dihydrophthalic acid

Cat. No.: B1220991
CAS No.: 22919-28-4
M. Wt: 168.15 g/mol
InChI Key: OYUWHGGWLCJJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydrophthalic acid is a dicarboxylic acid.

Properties

CAS No.

22919-28-4

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

cyclohexa-3,5-diene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)

InChI Key

OYUWHGGWLCJJNP-UHFFFAOYSA-N

SMILES

C1=CC(C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(C(C=C1)C(=O)O)C(=O)O

22919-28-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid can be prepared by partially hydrogenating phthalic acid to form 3,5-cyclohexadiene-1,2-dicarboxylic acid, reacting the product with maleic anhydride to form bicyclo-2,2,2, 7-octane-2,3,5,6-tetracarboxylic acid, and catalytically oxidizing this intermediate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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